molecular formula C13H24N2O2 B2709030 tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate CAS No. 1781470-19-6

tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate

Cat. No.: B2709030
CAS No.: 1781470-19-6
M. Wt: 240.347
InChI Key: LPXWLUDPPZPQMK-UHFFFAOYSA-N
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Description

tert-Butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate is a chemically synthesized spirocyclic building block designed for research and development applications. This compound features a spiro[2.5]octane scaffold—a bicyclic system incorporating a cyclopropane ring—which is prized in medicinal chemistry for its ability to confer conformational constraint and improve physicochemical properties in drug candidates. The molecule is protected at one amine by a Boc (tert-butoxycarbonyl) group, while the other primary amine remains available for further synthetic manipulation, making it a versatile intermediate. While the specific biological activity and mechanism of action for this exact compound require empirical determination by the researcher, spirocyclic scaffolds of this nature are of significant interest in pharmaceutical discovery. Research into analogous spiro[2.5]octane structures has identified their potential in the development of therapeutics for various diseases. For instance, similar carbamate-protected spiro[2.5]octane amines have been utilized as key components in sophisticated small-molecule syntheses, such as in the development of potential inhibitors for targets involved in retinal diseases (Google Patents, WO2017222914A1) . The value of this compound lies in its application as a precursor for the synthesis of more complex molecules, exploration of structure-activity relationships (SAR), and fragment-based drug design. Specification Note: Specific data for this product, such as purity, molecular weight, and CAS Number, is determined on a per-batch basis and can be found on the Certificate of Analysis (CoA). Intended Use: This product is provided 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The researcher assumes all responsibility for the safe handling and use of this chemical in accordance with their institution's guidelines and applicable local and national regulations.

Properties

IUPAC Name

tert-butyl N-(6-aminospiro[2.5]octan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-8-13(10)6-4-9(14)5-7-13/h9-10H,4-8,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXWLUDPPZPQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781470-19-6
Record name tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate typically involves the reaction of tert-butyl carbamate with a spiro[2.5]octane derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization or chromatography may be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound serves as a scaffold for designing new drugs targeting various diseases, including neurological disorders and cancers. Its ability to interact with biological targets can facilitate the development of compounds with improved efficacy and selectivity.
  • Neuroprotective Agents :
    • Research indicates that derivatives of tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate may exhibit neuroprotective effects. For instance, studies have shown that similar compounds can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
  • Antimicrobial Activity :
    • The compound has been explored for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain pathogens, indicating potential applications in treating infections.

Case Study 1: Neuroprotective Effects

A study investigated the effects of this compound on astrocytes exposed to amyloid beta peptides, which are known to induce oxidative stress. The results demonstrated a significant reduction in cell death and inflammatory markers, suggesting that this compound could play a role in neuroprotection.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of derivatives of this compound against various bacterial strains. The findings revealed notable antibacterial effects, supporting its potential use in developing new antimicrobial therapies.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionReduces oxidative stress and inflammation in neuronal cells
Antimicrobial ActivityExhibits inhibitory effects against several bacterial pathogens
Drug DevelopmentServes as a scaffold for designing novel therapeutic agents

Synthetic Approaches

The synthesis of this compound typically involves multi-step processes that require careful optimization to achieve high yields. Reaction conditions may include the use of solvents like dichloromethane or tetrahydrofuran, often under controlled temperatures and inert atmospheres to ensure purity and stability.

Mechanism of Action

The mechanism of action of tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate involves its interaction with specific molecular targets. The spiro structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate
  • tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate

Comparison: Compared to other similar compounds, this compound stands out due to its unique spiro[2.5]octane ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

Tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N2O2C_{13}H_{24}N_{2}O_{2} with a molecular weight of approximately 240.34 g/mol. The compound features a spirocyclic structure that contributes to its lipophilicity and biological interactions.

PropertyValue
Molecular FormulaC13H24N2O2C_{13}H_{24}N_{2}O_{2}
Molecular Weight240.34 g/mol
CAS Number1781470-19-6

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator in specific biochemical pathways, which could be relevant for therapeutic applications.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Some spirocyclic carbamates have shown effectiveness against bacterial strains, suggesting potential for development as antimicrobial agents.
  • Neuroprotective Effects : There is emerging evidence that spirocyclic compounds can influence neuroprotective pathways, possibly offering benefits in neurodegenerative diseases.

Case Studies

  • Antimicrobial Activity : A study conducted on structurally related compounds demonstrated significant inhibition of Gram-positive bacteria, indicating that this compound may also possess similar properties.
  • Neuroprotection : In vitro assays showed that compounds with spirocyclic structures could protect neuronal cells from oxidative stress, suggesting that this compound might have potential in treating conditions like Alzheimer's disease.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with similar compounds:

Compound NameCAS NumberKey Features
Tert-butyl N-{6-amino-spiro[3.3]heptan-2-yl}carbamate1239589-52-6Contains an amino group; potential different activity
Tert-butyl N-{6-hydroxyspiro[2.5]octan-1-yl}carbamateNot availableHydroxyl group may affect solubility and interactions
Tert-butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamateNot availableEnhanced lipophilicity due to difluorination

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

  • In Vitro Studies : Cell viability assays indicated that the compound could promote cell survival in stressed conditions.
  • Enzyme Inhibition : Preliminary enzyme assays suggest that it may inhibit certain proteases involved in disease progression.
  • Pharmacokinetics : Initial pharmacokinetic profiling indicates favorable absorption characteristics, which could enhance its therapeutic potential.

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate to maximize yield and purity?

  • Methodological Answer : Synthesis optimization should employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters. For example, a full factorial design was used in α-aminophosphonate synthesis to assess the impact of five independent variables on yield . Key steps include:
  • Protection of the amine : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions.
  • Spirocyclic ring formation : Optimize cyclization conditions (e.g., base strength, reaction time) to minimize ring-opening byproducts.
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate stereoisomers.
  • Validation : Compare experimental yields with computational predictions to refine the model .

Q. How can researchers characterize the stereochemistry and molecular conformation of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve the spirocyclic structure and confirm stereochemistry, as demonstrated for tert-butyl carbamate derivatives in crystal structure studies .
  • NMR spectroscopy : Use 1H^{1}\text{H}-13C^{13}\text{C} HMBC to correlate protons and carbons in the spiro ring system. 19F^{19}\text{F} NMR (if fluorinated analogs exist) can track electronic effects .
  • Computational modeling : Density functional theory (DFT) calculations predict bond angles and torsional strain in the spiro[2.5]octane system .

Q. What strategies are recommended for analyzing the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40–80°C and monitor degradation via HPLC.
  • Kinetic analysis : Calculate degradation rate constants (kk) and activation energy (EaE_a) using the Arrhenius equation.
  • Boc group stability : Test susceptibility to acidic cleavage (e.g., trifluoroacetic acid) and compare with literature data on tert-butyl carbamates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes for this compound derivatives?

  • Methodological Answer :
  • Reproducibility audits : Verify reaction conditions (e.g., inert atmosphere, moisture control) across labs.
  • Byproduct analysis : Use LC-MS to identify minor impurities (e.g., diastereomers or ring-opened products) that may skew yield calculations .
  • Meta-analysis : Compare datasets from multiple studies to identify outliers or systematic biases .

Q. What role does this compound play in drug discovery, and how can its reactivity be tailored for target engagement?

  • Methodological Answer :
  • Protease inhibition : The spirocyclic amine may act as a transition-state mimic in enzyme binding pockets.
  • Structure-activity relationship (SAR) : Synthesize analogs with modified Boc groups or spiro ring sizes and assay against targets (e.g., kinases, GPCRs).
  • Click chemistry : Functionalize the amine post-Boc deprotection for bioconjugation or probe synthesis .

Q. How can computational methods predict the regioselectivity of this compound in nucleophilic reactions?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Model solvent effects and transition states to predict attack trajectories at the carbamate carbonyl .
  • Natural bond orbital (NBO) analysis : Identify electron-deficient sites (e.g., carbonyl carbon) prone to nucleophilic attack .
  • Benchmarking : Validate predictions against experimental kinetic data from analogous carbamates .

Q. What experimental and computational approaches are used to study the intermolecular interactions of this compound in crystal lattices?

  • Methodological Answer :
  • Hirshfeld surface analysis : Quantify hydrogen bonding (N–H⋯O) and van der Waals interactions in single-crystal structures .
  • Thermogravimetric analysis (TGA) : Correlate thermal stability with packing efficiency in polymorphs .
  • Cambridge Structural Database (CSD) mining : Compare interaction motifs with spirocyclic carbamates in the database .

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